molecular formula C13H10FNO2 B12995739 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B12995739
M. Wt: 231.22 g/mol
InChI Key: JKEKVIXEDHEGRU-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a fluorobenzyl group attached to a dihydropyridine ring, which is further functionalized with an aldehyde group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-fluorobenzylamine with a suitable pyridine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and oxidation to achieve the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C13H10FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-16)13(15)17/h1-7,9H,8H2

InChI Key

JKEKVIXEDHEGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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